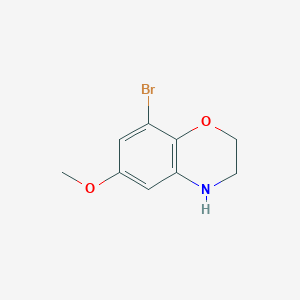
4-Chloro-3-isobutoxyphenylamine
概要
説明
4-Chloro-3-isobutoxyphenylamine, commonly referred to as 4-CIBA, is a chemical compound used in a variety of scientific research applications. It is a substituted amine, derived from the aryl amine family, and has a wide range of biochemical and physiological effects. 4-CIBA is used in lab experiments due to its unique properties and ability to interact with other compounds.
科学的研究の応用
Dopamine D-1 Antagonist Activity
Riggs et al. (1987) synthesized and evaluated isomeric tetrahydroisoquinolines, including a derivative similar to 4-Chloro-3-isobutoxyphenylamine, for their dopamine D-1 antagonist activity. This research contributes to the understanding of compounds acting on dopamine receptors, relevant in the study of neurological and psychiatric disorders (Riggs, Nichols, Foreman, & Truex, 1987).
Metabolism of Phenylacetamide Derivatives
Davis, Watters, and Healy (2005) investigated a microfungus that produced compounds including 3-chloro-4-hydroxyphenylacetamide. This research provides insights into natural products chemistry, especially concerning bioactive compounds derived from microorganisms (Davis, Watters, & Healy, 2005).
Synthesis and Characterization of Arylcyclohexylamines
Wallach et al. (2016) synthesized and characterized several N-alkyl-arylcyclohexylamines, highlighting the analytical techniques used in characterizing new psychoactive substances. This research is significant for forensic science and the understanding of novel psychoactive compounds (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016).
Antibacterial Activity of Phenylazo-Isoxazolones
Banpurkar, Wazalwar, and Perdih (2018) synthesized and studied the antibacterial and antifungal activities of phenylazo-isoxazolones, a class of compounds related to this compound. This research adds to the knowledge of novel compounds with potential antimicrobial properties (Banpurkar, Wazalwar, & Perdih, 2018).
Safety and Hazards
将来の方向性
A study on the asymmetric bioreduction of ethyl 4-chloro-3-oxobutanoate to ®-ethyl 4-chloro-3-hydroxybutyrate using a thermostabilized mutant of ketoreductase Ch KRED20 in ethyl acetate-betaine:lactic acid-water suggests potential future applications of similar compounds . The established bioprocess has potential application in the future .
作用機序
Target of Action
It’s worth noting that chlorinated phenols and their derivatives are known to interact with various enzymes and proteins, potentially altering their function .
Mode of Action
Chlorinated phenols are known to interact with their targets through various mechanisms, such as oxidative addition and transmetalation . These processes involve the transfer of groups between molecules, leading to changes in their structure and function .
Biochemical Pathways
For instance, they can disrupt the normal functioning of the citrate transport protein (CTP), a key intermediate in anabolism and catabolism .
Result of Action
Chlorinated phenols and their derivatives are known to have various effects, including cytotoxic, mutagenic, and carcinogenic properties .
Action Environment
The action, efficacy, and stability of 4-Chloro-3-isobutoxyphenylamine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) coupling reaction, which involves chlorinated phenols, is known to be influenced by the reaction conditions, including temperature, pH, and the presence of other substances .
生化学分析
Biochemical Properties
4-Chloro-3-isobutoxyphenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with human serum albumin (HSA) through binding interactions . These interactions are crucial as they influence the compound’s bioavailability and distribution within the body. The binding of this compound to HSA is relatively strong, indicating its potential for significant biochemical activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that similar compounds can affect the permeability and integrity of cell membranes . This suggests that this compound may also have similar effects, potentially altering cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, similar compounds have been shown to interact with enzymes and proteins, leading to significant biochemical changes . These interactions are crucial for understanding the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that similar compounds can degrade over time, leading to changes in their biochemical activity . Understanding these temporal effects is crucial for accurately assessing the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies on similar compounds have shown that they can have significant analgesic effects at certain dosages . At higher doses, these compounds can cause adverse effects, highlighting the importance of dosage in determining the compound’s overall impact.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, similar compounds have been shown to be metabolized by specific enzymes, leading to the formation of various metabolites . Understanding these metabolic pathways is crucial for determining the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within the body. For instance, studies have shown that similar compounds can be transported by specific proteins, influencing their distribution within tissues . Understanding these transport mechanisms is crucial for determining the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, similar compounds have been shown to localize to specific subcellular compartments, influencing their biochemical activity . Understanding this localization is crucial for determining the compound’s overall impact on cellular function.
特性
IUPAC Name |
4-chloro-3-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWJBSQCPVNIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1399848.png)
![(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1399849.png)
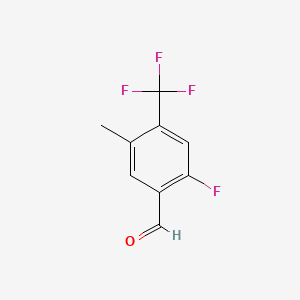
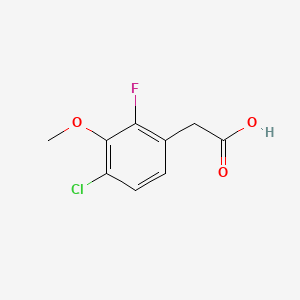
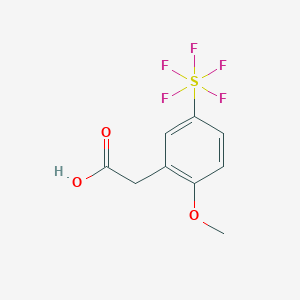
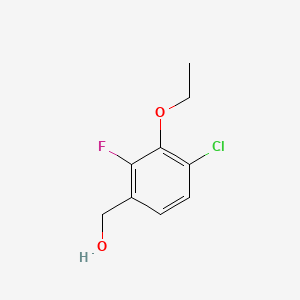
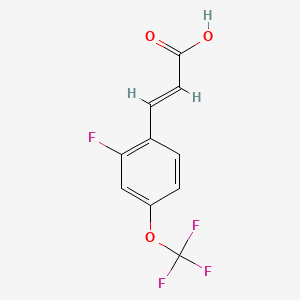
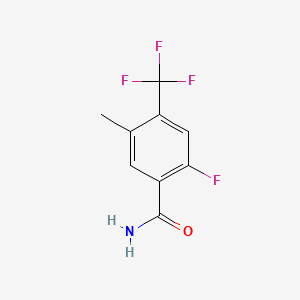
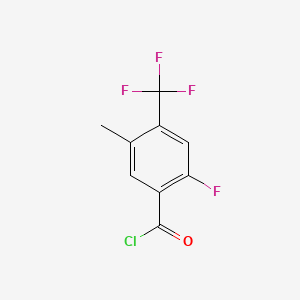
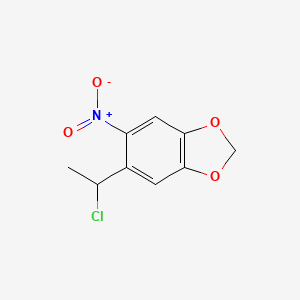

![3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1399868.png)
![ethyl 3-amino-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1399869.png)
